molecular formula C10H12BrNO B11734625 2'-Bromo-5'-(dimethylamino)acetophenone

2'-Bromo-5'-(dimethylamino)acetophenone

Cat. No.: B11734625
M. Wt: 242.11 g/mol
InChI Key: WFOLHBHLOUCJGY-UHFFFAOYSA-N
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Description

2’-Bromo-5’-(dimethylamino)acetophenone is an organic compound with the molecular formula C10H12BrNO. It is a derivative of acetophenone, where the acetyl group is substituted with a bromine atom at the 2’ position and a dimethylamino group at the 5’ position.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[2-bromo-5-(dimethylamino)phenyl]ethanone

InChI

InChI=1S/C10H12BrNO/c1-7(13)9-6-8(12(2)3)4-5-10(9)11/h4-6H,1-3H3

InChI Key

WFOLHBHLOUCJGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-(dimethylamino)acetophenone typically involves the bromination of 5’-(dimethylamino)acetophenone. One common method is the use of bromine in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in an organic solvent like ether, and the mixture is cooled in an ice bath to control the reaction rate. The bromine is added gradually to the solution, and the reaction proceeds with the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-5’-(dimethylamino)acetophenone may involve more scalable and efficient methods. For example, a catalyst-free α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte has been reported. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-(dimethylamino)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 5’-(dimethylamino)acetophenone, while oxidation with potassium permanganate can produce corresponding carboxylic acids .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Brominated compounds are known for their antimicrobial properties. While specific data on 2'-Bromo-5'-(dimethylamino)acetophenone is limited, studies suggest that similar compounds can inhibit a range of bacteria and fungi. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes.

Anticancer Potential

Chalcone derivatives, which include structures similar to 2'-Bromo-5'-(dimethylamino)acetophenone, have been extensively studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

  • Case Study : A series of chalcone derivatives demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neuropharmacological Effects

The dimethylamino group may allow 2'-Bromo-5'-(dimethylamino)acetophenone to interact with neurotransmitter systems. Compounds with similar structures have been shown to modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Summary of Findings

The unique combination of a bromo substituent and a dimethylamino group on the acetophenone structure may confer distinct chemical reactivity and biological properties compared to similar compounds. This specific arrangement allows for targeted modifications that could lead to novel pharmaceutical agents or advanced materials in synthetic chemistry.

Future Research Directions

Further studies should focus on:

  • Detailed pharmacokinetic profiling : Understanding how the compound behaves in biological systems.
  • Comprehensive toxicological assessments : Evaluating safety profiles to ensure potential therapeutic applications are viable.
  • In vivo studies : Assessing therapeutic efficacy in animal models to better understand its potential clinical applications.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-(dimethylamino)acetophenone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-5’-(dimethylamino)acetophenone is unique due to the presence of both bromine and dimethylamino groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in synthesis, pharmaceuticals, and materials science .

Biological Activity

2'-Bromo-5'-(dimethylamino)acetophenone is an organic compound characterized by its unique structure, which includes a bromine atom and a dimethylamino group attached to an acetophenone backbone. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, with a molecular weight of approximately 227.11 g/mol. This compound has attracted attention due to its potential biological activities, although specific data on its effects are somewhat limited.

The compound appears as a pale yellow to brown solid and is soluble in organic solvents such as ethanol and dichloromethane, but poorly soluble in water. The presence of the dimethylamino group enhances its lipophilicity, which may influence its pharmacological properties and biological activity.

Biological Activity Overview

While direct studies on the biological activity of 2'-Bromo-5'-(dimethylamino)acetophenone are scarce, there are indications that compounds with similar structures often exhibit significant pharmacological properties. Notably, the dimethylamino group is known to increase bioavailability and enhance interactions with biological targets such as enzymes and receptors.

Potential Pharmacological Effects

  • Antimicrobial Properties : Brominated compounds have been studied for their antimicrobial and antifungal activities, suggesting that 2'-Bromo-5'-(dimethylamino)acetophenone might possess similar properties.
  • Antidiabetic Activity : Research on chalcone derivatives indicates that compounds with similar structural features can exhibit hypoglycemic effects by enhancing insulin secretion .
  • Enzyme Inhibition : The compound's ability to interact with various enzymes could be explored further, particularly in relation to its binding affinity and specificity towards targets involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The unique combination of the bromo substituent and the dimethylamino group on the acetophenone structure may confer distinct chemical reactivity and biological properties compared to similar compounds. This specific arrangement allows for targeted modifications that could lead to novel pharmaceutical agents or advanced materials in synthetic chemistry.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
4-Bromo-2'-methylacetophenoneC10H11BrOContains a methyl group instead of dimethylamino
4-DimethylaminobenzaldehydeC9H11NLacks bromine but has similar amine functionality
3-Bromo-4'-dimethylaminobenzophenoneC13H12BrNContains both bromine and dimethylamino groups but differs in position

Case Studies and Research Findings

  • Hypoglycemic Activity : In studies involving chalcone derivatives, compounds similar to 2'-Bromo-5'-(dimethylamino)acetophenone demonstrated significant hypoglycemic effects in diabetic models, indicating potential for managing blood glucose levels .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition has shown that modifications in the structure of related compounds can lead to varying degrees of activity against specific targets such as MAO (monoamine oxidase), which is crucial for neurotransmitter metabolism .
  • Toxicity Assessments : Evaluating the toxicity profiles of structurally similar compounds has been essential for determining their safety for therapeutic use. For instance, compounds with similar amine functionalities have been tested for cytotoxicity against various cell lines, providing insights into their therapeutic index .

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